molecular formula C13H10N4OS2 B2489159 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207005-43-3

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2489159
CAS No.: 1207005-43-3
M. Wt: 302.37
InChI Key: XPIPXEMYSQHUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic compound that contains pyridine, thiazole, and thiophene rings

Scientific Research Applications

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Preparation Methods

The synthesis of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-aminothiazole with pyridine-2-carboxylic acid, followed by the introduction of a thiophene ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .

Comparison with Similar Compounds

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea can be compared with other similar compounds such as:

    1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(phenyl)urea: This compound has a phenyl ring instead of a thiophene ring, which may result in different chemical and biological properties.

    1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(furan-2-yl)urea:

Properties

IUPAC Name

1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c18-12(16-11-5-3-7-19-11)17-13-15-10(8-20-13)9-4-1-2-6-14-9/h1-8H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIPXEMYSQHUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.